Methyl octadeca-5,9-diynoate Methyl octadeca-5,9-diynoate
Brand Name: Vulcanchem
CAS No.: 58444-00-1
VCID: VC19579756
InChI: InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-13,16-18H2,1-2H3
SMILES:
Molecular Formula: C19H30O2
Molecular Weight: 290.4 g/mol

Methyl octadeca-5,9-diynoate

CAS No.: 58444-00-1

Cat. No.: VC19579756

Molecular Formula: C19H30O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl octadeca-5,9-diynoate - 58444-00-1

Specification

CAS No. 58444-00-1
Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
IUPAC Name methyl octadeca-5,9-diynoate
Standard InChI InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-13,16-18H2,1-2H3
Standard InChI Key UPACYOJSNNISJK-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC#CCCC#CCCCC(=O)OC

Introduction

Structural and Molecular Characteristics

Methyl octadeca-5,9-diynoate (C₁₉H₃₀O₂; molecular weight: 290.4 g/mol) features an 18-carbon chain with triple bonds at positions 5 and 9, terminated by a methyl ester group. The conjugated diyne system introduces significant electronic and steric constraints, influencing its reactivity. Key structural attributes include:

  • IUPAC Name: Methyl octadeca-5,9-diynoate

  • Canonical SMILES: CCCCCCCCC#CCCC#CCCCC(=O)OC

  • InChIKey: UPACYOJSNNISJK-UHFFFAOYSA-N

The positioning of the triple bonds creates regions of high electron density, making the compound susceptible to electrophilic attacks and cycloaddition reactions. Comparative analysis with other diynoates (Table 1) highlights how bond placement affects physical properties and reactivity.

Table 1: Comparison of Methyl Diynoate Isomers

CompoundTriple Bond PositionsMolecular FormulaMolecular Weight (g/mol)
Methyl octadeca-3,7-diynoate3, 7C₁₉H₃₀O₂282.44
Methyl octadeca-5,9-diynoate5, 9C₁₉H₃₀O₂290.40
Methyl octadeca-9,13-diynoate9, 13C₁₉H₃₀O₂290.40

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The esterification of octadeca-5,9-diynoic acid with methanol under acidic catalysis is a primary synthetic route. Sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxylic acid, enhancing nucleophilic attack by methanol. Reaction conditions typically involve refluxing in anhydrous solvents (e.g., toluene) to drive equilibrium toward ester formation.

An alternative method employs transition metal-catalyzed alkyne coupling. For example, palladium-catalyzed Sonogashira coupling between terminal alkynes and methyl propargyl bromide constructs the diyne backbone. This approach offers better regiocontrol, critical for positioning triple bonds at C5 and C9.

Table 2: Representative Synthesis Conditions

MethodCatalystSolventTemperature (°C)Yield (%)
Acid-catalyzed esterificationH₂SO₄Toluene11065–75
Sonogashira couplingPd(PPh₃)₄THF8050–60

Industrial-Scale Production

Continuous flow reactors optimize large-scale synthesis by improving heat transfer and reducing side reactions. Purification via fractional distillation or recrystallization from ethanol yields high-purity product (>98%). Industrial processes prioritize cost efficiency, often employing recyclable catalysts and solvent recovery systems.

Chemical Reactivity and Functionalization

Oxidation Reactions

The conjugated diyne system undergoes regioselective oxidation. Selenium dioxide (SeO₂) with tert-butyl hydroperoxide (TBHP) oxidizes allylic positions, forming keto derivatives (e.g., 4-oxo and 10-oxo products). Steric hindrance at C9 often directs oxidation toward C5, as observed in analogous compounds.

Mechanistic Insights:

  • SeO₂ acts as an electrophile, abstracting allylic hydrogens to form radical intermediates.

  • Conjugation stabilizes intermediates, leading to keto-enol tautomerization.

Hydrogenation and Reduction

Catalytic hydrogenation with Pd/C or Lindlar’s catalyst reduces triple bonds to single or cis-alkenes. Selective reduction of one triple bond is achievable under controlled H₂ pressure (1–3 atm), though over-reduction remains a challenge.

Table 3: Hydrogenation Outcomes

CatalystH₂ Pressure (atm)ProductSelectivity (%)
Pd/C3Fully saturated ester90
Lindlar’s1cis-alkene at C575

Cycloaddition Reactions

The diyne moiety participates in [2+2] and Diels-Alder reactions. Photochemical [2+2] cycloaddition with electron-deficient alkenes yields bicyclic adducts, while thermal conditions favor [4+2] pathways with dienes. Regioselectivity varies due to competing reaction sites.

Challenges and Future Perspectives

Current limitations include:

  • Synthetic complexity: Precise control over triple bond positioning requires expensive catalysts.

  • Limited bioavailability: Poor aqueous solubility hinders biomedical applications.

Future research should prioritize:

  • Developing eco-friendly synthesis routes using biocatalysts.

  • Exploring nanoformulations to improve bioavailability.

  • Investigating synergistic effects in multi-functional materials.

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